

# Comprehensive Structural Analysis Guide: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

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## Compound of Interest

Compound Name:	4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol
CAS No.:	868256-55-7
Cat. No.:	B2983755

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## Part 1: Executive Summary & Synthetic Context

### The Scaffold

**4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol** (C<sub>14</sub>H<sub>13</sub>BrN<sub>2</sub>O<sub>4</sub>) is a specialized secondary amine scaffold. It bridges two distinct aromatic systems—a halogenated phenol and a nitro-substituted anisole—via a methylene linker. This structure is typical of "privileged scaffolds" in medicinal chemistry, often serving as a precursor for benzoxazines or as a chelating ligand in organometallic catalysis.

### Synthetic Origin & Impurity Profile

To accurately analyze this molecule, one must understand its genesis. It is synthesized via reductive amination:

- **Condensation:** 5-Bromosalicylaldehyde reacts with 2-Methoxy-5-nitroaniline to form a Schiff base (imine).

- Reduction: The imine is reduced (typically using  $\text{NaBH}_4$  or  $\text{NaBH}(\text{OAc})_3$ ) to the secondary amine.

Critical Impurity Watchlist:

- Residual Imine: Incomplete reduction. Detected by a proton signal  $\sim 8.5$  ppm ( $\text{CH}=\text{N}$ ).
- Aldehyde Starting Material: Detected by a signal  $\sim 9.8$  ppm ( $\text{CHO}$ ).
- Over-reduction: Cleavage of the C-N bond (rare but possible under harsh catalytic hydrogenation).

## Part 2: Spectroscopic Characterization Strategy

This section details the self-validating logic required to confirm the structure. We rely on "smoking gun" signals—unique spectral features that cannot exist unless the structure is correct.

### Mass Spectrometry (The Isotopic Fingerprint)

Before NMR, Mass Spectrometry (LC-MS) provides the fastest confirmation due to the bromine atom.

- Theory: Bromine exists as two stable isotopes,  $^{79}\text{Br}$  (50.7%) and  $^{81}\text{Br}$  (49.3%).
- The Smoking Gun: The molecular ion cluster will not be a single peak. It must appear as a 1:1 doublet separated by 2 mass units.
- Expected Signals (ESI+):
  - $[\text{M}+\text{H}]^+$  ( $^{79}\text{Br}$ ):  $\sim 353.0$  m/z
  - $[\text{M}+\text{H}]^+$  ( $^{81}\text{Br}$ ):  $\sim 355.0$  m/z
- Validation: If you see a single peak at 353, the bromine is missing (dehalogenation). If the ratio is 3:1 (Cl pattern), you have the wrong halide.

### Nuclear Magnetic Resonance (NMR) Atlas

Solvent Recommendation: DMSO-d<sub>6</sub> is preferred over CDCl<sub>3</sub> to ensure solubility of the nitro/phenol moieties and to slow down proton exchange, allowing observation of OH and NH signals.

Table 1: Predicted <sup>1</sup>H NMR Assignment (400 MHz, DMSO-d<sub>6</sub>)

Moiety	Proton Count	Multiplicity	Approx.[1] Shift (ppm)	Diagnostic Feature
Phenolic OH	1H	Singlet (br)	10.0 - 10.5	Disappears on D <sub>2</sub> O shake.
Nitro-Aniline Ar-H6'	1H	Doublet (d)	7.4 - 7.6	Ortho to NH; deshielded by NO <sub>2</sub> .
Nitro-Aniline Ar-H4'	1H	Doublet of Doublets (dd)	7.8 - 8.0	Strong deshielding by NO <sub>2</sub> .
Nitro-Aniline Ar-H3'	1H	Doublet (d)	7.0 - 7.2	Ortho to OMe; shielded by OMe.
Phenol Ar-H3	1H	Doublet (d)	6.8 - 6.9	Ortho to OH.
Phenol Ar-H5	1H	Doublet of Doublets (dd)	7.2 - 7.3	Meta to bridge.
Phenol Ar-H6	1H	Doublet (d)	7.3 - 7.5	Ortho to bridge.
Amine (NH)	1H	Triplet (br)	5.5 - 6.5	Couples to CH <sub>2</sub> ; exchangeable.
Methylene (-CH <sub>2</sub> -)	2H	Doublet (d)	4.2 - 4.4	Collapses to singlet on D <sub>2</sub> O shake.
Methoxy (-OCH <sub>3</sub> )	3H	Singlet	3.8 - 3.9	Sharp, intense singlet.

Causality in Assignment:

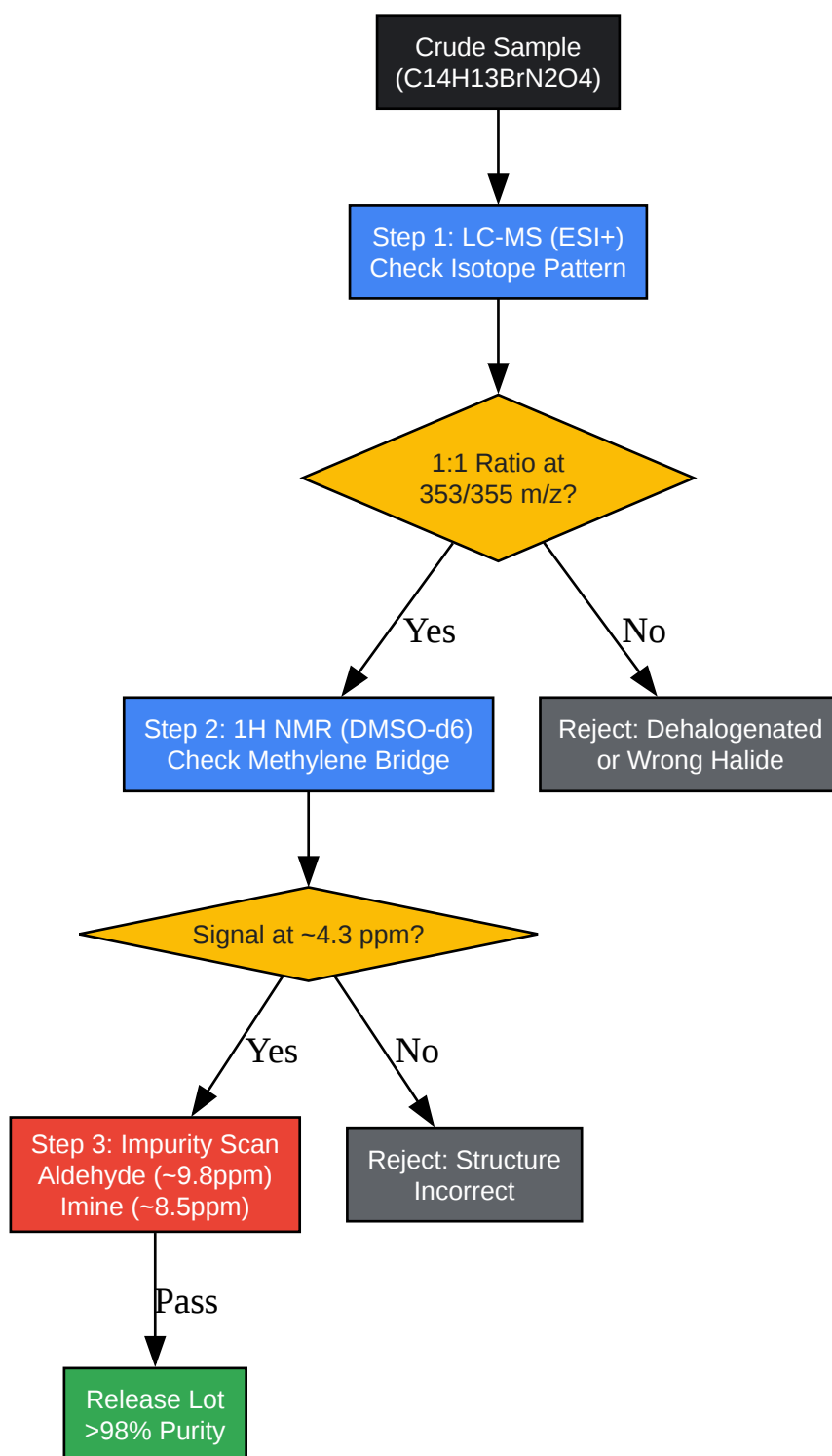
- The Methylene Bridge is the linchpin. If this signal is a singlet in dry DMSO, the amine proton is exchanging too fast. If it is a doublet, the NH is intact and coupling.
- NOESY Correlation: A critical spatial check involves a NOESY experiment. You must see a correlation between the Methoxy protons and the Ar-H3' (aniline ring). If this is absent, the regiochemistry of the nitro/methoxy groups may be incorrect.

## Infrared Spectroscopy (IR)

- Nitro Group: Look for two strong bands at  $1530\text{ cm}^{-1}$  (asymmetric) and  $1350\text{ cm}^{-1}$  (symmetric).
- Amine/Phenol: A broad stretch between  $3300\text{-}3500\text{ cm}^{-1}$ .

## Part 3: Analytical Workflow Visualization

The following diagram outlines the logical decision tree for confirming the identity of Lot #868256-55-7.



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Figure 1: Analytical Decision Tree for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol validation.

## Part 4: Experimental Protocols

### HPLC Purity Method (Reverse Phase)

This method separates the polar amine from the non-polar aldehyde precursor.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5  $\mu$ m.
- Mobile Phase A: Water + 0.1% Formic Acid (buffer for amine ionization).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
  - 0-2 min: 5% B (Hold)
  - 2-15 min: 5% -> 95% B (Linear Ramp)
  - 15-20 min: 95% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 350 nm (nitro group absorbance).
- Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Sonicate for 5 mins.

### NMR Sample Preparation (Critical Step)

Many researchers fail here by using wet solvent, which broadens the exchangeable protons (OH, NH) into the baseline.

- Dry the Solvent: Use a fresh ampoule of DMSO- $d_6$  or store solvent over activated 4Å molecular sieves for 24 hours.
- Concentration: 5-10 mg of compound in 0.6 mL solvent.
- Filtration: If the solution is cloudy (salt formation), filter through a 0.2  $\mu$ m PTFE syringe filter directly into the NMR tube.

- Acquisition: Set d1 (relaxation delay) to 5 seconds to ensure accurate integration of the aromatic protons.

## References

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- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 61(11), 3849-3862. (Standard protocol reference for the synthesis mechanism).
- Silverstein, R. M., et al. *Spectrometric Identification of Organic Compounds*. 8th Ed. Wiley.

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## Sources

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